molecular formula C14H15FN2 B15362773 6-Fluoro-4-(4-piperidinyl)quinoline

6-Fluoro-4-(4-piperidinyl)quinoline

Cat. No.: B15362773
M. Wt: 230.28 g/mol
InChI Key: HPBFZPFTIBAYIF-UHFFFAOYSA-N
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Description

6-Fluoro-4-(4-piperidinyl)quinoline is a fluorinated quinoline derivative with a piperidine group attached to its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-(4-piperidinyl)quinoline typically involves the following steps:

  • Starting Materials: The synthesis begins with 6-fluoroquinoline as the starting material.

  • Piperidine Introduction: The piperidine group is introduced through a nucleophilic substitution reaction. This involves reacting 6-fluoroquinoline with 4-piperidinyl chloride in the presence of a suitable base, such as triethylamine.

  • Purification: The reaction mixture is then purified to isolate the desired product, often using techniques like recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed for large-scale chemical reactions. The process involves continuous monitoring of reaction conditions, such as temperature and pressure, to ensure consistent product quality. Advanced purification techniques, such as distillation and crystallization, are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-(4-piperidinyl)quinoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction is typically carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Substitution reactions often use nucleophiles like alkyl halides or amines, with reaction conditions tailored to the specific reagent.

Major Products Formed:

  • Quinone Derivatives: Oxidation can yield quinone derivatives, which are important in dye and pigment synthesis.

  • Dihydroquinoline Derivatives:

  • Substituted Quinolines: Substitution reactions can lead to a variety of functionalized quinolines, useful in medicinal chemistry.

Scientific Research Applications

6-Fluoro-4-(4-piperidinyl)quinoline has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Fluoro-4-(4-piperidinyl)quinoline exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of antipsychotic drugs, the compound may bind to dopamine receptors, modulating neurotransmitter activity and alleviating symptoms of schizophrenia.

Comparison with Similar Compounds

6-Fluoro-4-(4-piperidinyl)quinoline is compared with other similar compounds, such as:

  • Risperidone: Another antipsychotic drug with a similar molecular structure.

  • Paliperidone: A metabolite of risperidone, also used in the treatment of schizophrenia.

  • Iloperidone: A related compound with similar pharmacological properties.

Uniqueness: this compound stands out due to its specific fluorine substitution, which can influence its binding affinity and pharmacokinetic properties compared to other quinoline derivatives.

List of Similar Compounds

  • Risperidone

  • Paliperidone

  • Iloperidone

  • Quinoline

  • Piperidine

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

Molecular Formula

C14H15FN2

Molecular Weight

230.28 g/mol

IUPAC Name

6-fluoro-4-piperidin-4-ylquinoline

InChI

InChI=1S/C14H15FN2/c15-11-1-2-14-13(9-11)12(5-8-17-14)10-3-6-16-7-4-10/h1-2,5,8-10,16H,3-4,6-7H2

InChI Key

HPBFZPFTIBAYIF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C3C=C(C=CC3=NC=C2)F

Origin of Product

United States

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